molecular formula C15H15ClN2O4S B5751742 N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5751742
M. Wt: 354.8 g/mol
InChI Key: JVUHNUSVIURRRK-UHFFFAOYSA-N
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Description

N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide, also known as N-(5-chloro-2-methoxyphenyl)-N'-(4-sulfamoylphenyl)acetamide or simply as Compound X, is a chemical compound that has been of interest to scientists due to its potential therapeutic applications. This compound was first synthesized in 2002 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The exact mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. Specifically, Compound X has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells and is involved in tumor growth and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis (cell death), and inhibition of angiogenesis (the formation of new blood vessels). Additionally, Compound X has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its potency and specificity. It has been shown to selectively target cancer cells and inhibit their growth, making it a promising candidate for the development of anticancer drugs. However, one limitation of using Compound X is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research involving Compound X. One area of interest is the development of new anticancer drugs based on the structure of Compound X. Additionally, researchers are exploring the potential use of Compound X in combination with other drugs or therapies to enhance its anticancer effects. Finally, there is ongoing research into the potential use of Compound X in the treatment of other diseases, such as inflammatory bowel disease.

Synthesis Methods

Compound X can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxyaniline with p-toluenesulfonyl chloride to form the intermediate compound, which is then reacted with N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide(4-aminophenyl)acetamide to yield Compound X. The synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

Compound X has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, Compound X has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-10(19)17-12-4-6-13(7-5-12)23(20,21)18-14-9-11(16)3-8-15(14)22-2/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHNUSVIURRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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